ethyl 4-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H23N7O3 and its molecular weight is 361.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.18623762 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis , as well as the NF-kB inflammatory pathway . This interaction results in a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties . Specifically, the compound shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is generally understood that factors such as temperature, pH, and the presence of other interacting molecules can influence the action of a compound
Biochemical Analysis
Biochemical Properties
Ethyl 4-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound occurs through binding interactions at the enzyme’s active site, leading to alterations in cell cycle progression and potential anti-proliferative effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest, particularly in cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The influence of this compound on cell signaling pathways includes the modulation of gene expression related to cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CDK2, leading to enzyme inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the active site of CDK2. The inhibition of CDK2 results in the disruption of the cell cycle, particularly at the G1/S transition, thereby preventing cell proliferation and inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. This compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits significant anti-proliferative activity without notable toxicity . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes . These enzymes facilitate the biotransformation of the compound into various metabolites, which may contribute to its overall biological activity. The effects on metabolic flux and metabolite levels are critical for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic potential. The distribution pattern of this compound is crucial for its efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on CDK2 . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. The nuclear accumulation of this compound is essential for its role in cell cycle regulation and apoptosis induction .
Biological Activity
Ethyl 4-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolo-pyrimidine moiety linked to a piperazine ring and an oxobutanoate functional group. The synthesis typically involves multi-step reactions that incorporate various chemical precursors, often including triazole derivatives and piperazine-based compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 12.5 |
Compound B | HCT116 | 6.2 |
Compound C | T47D | 27.3 |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .
Antiviral Activity
Triazole derivatives have also been evaluated for their antiviral properties. Studies indicate that certain derivatives can inhibit viral replication through interference with viral enzymes or host cell pathways. For example, some triazolo-pyrimidines have demonstrated effectiveness against influenza A virus .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Research indicates that derivatives containing piperazine rings can act as antagonists at adenosine receptors, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's . In vitro studies have shown that these compounds can enhance cognitive function by inhibiting acetylcholinesterase activity.
Case Studies
- Anticancer Activity : In a study involving a series of triazolo-pyrimidine derivatives, the compound was tested against multiple cancer types, demonstrating significant cytotoxicity in breast and colon cancer models .
- Neuroprotective Activity : A derivative was tested in animal models of Alzheimer’s disease and showed improvements in memory retention and reduced amyloid plaque formation .
Properties
IUPAC Name |
ethyl 4-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-3-23-16-14(19-20-23)15(17-11-18-16)22-9-7-21(8-10-22)12(24)5-6-13(25)26-4-2/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYXTMHQGPTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.